

# Application Notes and Protocols: $^{99m}\text{Tc}$ -HYNIC-iPSMA SPECT/CT Imaging

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## Compound of Interest

Compound Name: HYNIC-iPSMA

Cat. No.: B12390982

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker overexpressed in prostate cancer cells.[1] Imaging agents targeting PSMA are crucial for the diagnosis, staging, and monitoring of the disease. While PET/CT imaging with agents like  $^{68}\text{Ga}$ -PSMA-11 is common, SPECT/CT offers a more accessible and cost-effective alternative, particularly in regions where PET infrastructure is limited.[2][3]  $^{99m}\text{Tc}$ -HYNIC-iPSMA is a technetium-99m labeled small molecule inhibitor of PSMA designed for SPECT imaging.[4] It has demonstrated high detection rates for biochemically recurrent prostate cancer and shows a favorable safety profile.[5] The straightforward, kit-based reconstitution process further simplifies its clinical application. These notes provide detailed protocols for patient preparation, radiopharmaceutical synthesis, quality control, and imaging acquisition for  $^{99m}\text{Tc}$ -HYNIC-iPSMA.

## Patient Preparation Protocol

While specific patient preparation guidelines for  $^{99m}\text{Tc}$ -HYNIC-iPSMA scans are not extensively detailed in the reviewed literature, general best practices for nuclear medicine imaging should be followed to ensure optimal image quality and patient safety. The following recommendations are based on standard procedures for similar molecular imaging agents.

### 1.1. Pre-Scan Patient Consultation:

- Obtain a complete clinical history, including prior treatments for prostate cancer (e.g., surgery, radiotherapy, androgen deprivation therapy), recent biopsies, and other imaging results.
- Record the patient's current medications and body weight.
- Inform the patient about the entire procedure, including the injection, uptake period, and scan duration, to ensure compliance and reduce anxiety.

#### 1.2. Dietary and Activity Guidelines:

- Hydration: Patients should be encouraged to hydrate well before the radiotracer injection. Drinking approximately 1 liter of water in the 2 hours leading up to the appointment is recommended.
- Fasting: A fasting period of 4-6 hours prior to the scan is generally advised to reduce background physiological activity.
- Activity: Strenuous physical activity should be avoided for at least 24 hours before the scan to prevent non-specific muscle uptake of the tracer.

#### 1.3. Day of the Scan:

- Confirm the patient has followed hydration and fasting instructions.
- The patient should empty their bladder immediately before the radiotracer injection and again just before the scan to minimize radiation dose to the bladder and reduce potential image artifacts in the pelvic region.
- Request the removal of all metallic items, such as jewelry, belts, and clothing with zippers, to prevent CT artifacts.

## Radiopharmaceutical Preparation and Quality Control

2.1. **<sup>99m</sup>Tc-HYNIC-iPSMA** Kit Reconstitution Protocol: The preparation of **<sup>99m</sup>Tc-HYNIC-iPSMA** is typically performed using a sterile, lyophilized kit formulation. The following is a generalized

protocol based on published methods.

Table 1: Reagents and Conditions for  $^{99m}\text{Tc}$ -HYNIC-iPSMA Preparation

Component	Description / Amount	Reference
HYNIC-iPSMA Kit	<b>Lyophilized powder containing HYNIC-Glu-Urea-A (iPSMA)</b>	
Co-ligands	EDDA (Ethylenediamine-N,N'-diacetic acid) and Tricine	
Reducing Agent	Stannous Chloride ( $\text{SnCl}_2$ )	
Buffer	0.2 M Phosphate Buffer (pH 7.0)	
Radionuclide	555 - 2220 MBq (15 - 60 mCi) of $\text{Na}^{99m}\text{TcO}_4$ (Sodium Pertechnetate)	
Incubation Temperature	95°C - 100°C (in a block heater or boiling water bath)	
Incubation Time	10 - 20 minutes	

| Final pH | 6.5 - 7.5 | |

#### Experimental Protocol:

- Allow the lyophilized **HYNIC-iPSMA** kit to reach room temperature.
- Add 1.0 mL of 0.2 M phosphate buffer (pH 7.0) to the kit vial.
- Immediately add the required activity of  $\text{Na}^{99m}\text{TcO}_4$  (e.g., 555-740 MBq in 1.0 mL) to the vial.
- Securely cap the vial and place it in a block heater or boiling water bath at 95-100°C for 10-20 minutes.

- After incubation, allow the vial to cool to room temperature for approximately 15 minutes.
- Visually inspect the final solution; it should be aqueous and transparent.
- Before administration, perform quality control checks.

2.2. Quality Control (QC) Protocol: The radiochemical purity (RCP) of the final product must be determined before patient administration.

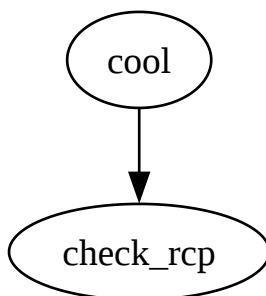
Table 2: Quality Control Specifications

Parameter	Method	Specification	Reference
Radiochemical Purity (RCP)	Radio-TLC or HPLC	≥ 95%	

| Appearance | Visual Inspection | Aqueous, transparent solution | |

Experimental Protocol (Radio-TLC Method):

- Spot a small amount of the final  $^{99m}\text{Tc}$ -**HYNIC-iPSMA** solution onto a silica gel instant thin-layer chromatography (ITLC) strip.
- Develop the strip using appropriate mobile phases to separate the labeled compound from impurities like free  $^{99m}\text{Tc}$ -pertechnetate and  $^{99m}\text{Tc}$ -colloid.
- Analyze the strip using a radiochromatography scanner to determine the percentage of activity corresponding to  $^{99m}\text{Tc}$ -**HYNIC-iPSMA**.
- The RCP must be  $\geq 95\%$  for the product to be released for patient use.



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## Imaging Protocol

### 3.1. Radiotracer Administration and Patient Uptake:

- Dose: Administer 555 - 740 MBq (15 - 20 mCi) of  $^{99m}\text{Tc}$ -**HYNIC-iPSMA** via intravenous injection.
- Uptake Period: The patient should rest quietly for an uptake period of 2 to 4 hours post-injection. This allows for tracer distribution and clearance from non-target tissues.
- Hydration: The patient may be encouraged to continue drinking water and voiding frequently during this period to enhance clearance of unbound tracer and reduce radiation exposure to the bladder.

3.2. SPECT/CT Image Acquisition: Imaging is performed using a dual-head gamma camera, preferably a hybrid SPECT/CT system.

Table 3: Recommended SPECT/CT Acquisition Parameters

Parameter	Setting	Reference
Timing	<b>2 - 4 hours post-injection</b>	
Collimator	Low-Energy High-Resolution (LEHR)	
Energy Window	140 keV	
Planar Imaging	Whole-body scan (anterior/posterior) at 10-12 cm/min	
SPECT Acquisition	Thoracic, abdominal, and pelvic regions	
SPECT Matrix	128 x 128	
CT Acquisition	Low-dose CT for attenuation correction and anatomical localization	

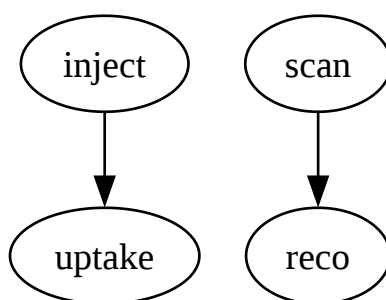
| CT Voltage/Current | 120 kV / 90 mAs (example) | |

#### Experimental Protocol:

- Position the patient supine on the imaging table, typically with arms raised above the head to minimize artifacts in the chest and abdomen.
- Perform a whole-body planar scan from head to mid-thigh.
- Subsequently, acquire SPECT images over the chest, abdomen, and pelvis.
- Immediately following the SPECT acquisition, perform a low-dose CT scan over the same regions for anatomical correlation and attenuation correction.
- Reconstruct the SPECT data using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM) and fuse the images with the co-registered CT data.

#### 3.3. Image Interpretation:

- Images should be reviewed by an experienced nuclear medicine physician.
- Physiological uptake is expected in the kidneys, bladder, salivary glands, liver, spleen, and intestine.
- Focal uptake higher than the surrounding normal tissue, and not corresponding to physiological distribution, is considered positive for PSMA-expressing disease.
- Semi-quantitative analysis, such as calculating the Standardized Uptake Value (SUVmax or SUVmean), can be performed on the lesions.



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